N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound features a benzoxazole moiety, which is recognized for its diverse pharmacological properties, making it a subject of interest in medicinal chemistry. The molecular formula for this compound is , indicating it contains 28 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide can be classified as an organic compound with the following characteristics:
The synthesis of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and solvents to ensure high yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the structure and purity of the synthesized compound .
The molecular structure of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide can be represented using various structural formulas:
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=C(C=CC5=CC=CC=C54)OCThis notation reflects the arrangement of atoms within the molecule, highlighting its complexity .
Key data points about this compound include:
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide exhibits reactivity typical of amides and benzoxazoles. Key reactions include:
These reactions are crucial for understanding how the compound can be modified or utilized in various applications .
The mechanism of action for N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide is primarily linked to its interactions with biological targets. Compounds containing benzoxazole derivatives are often investigated for their roles as:
Quantitative data on binding affinities and inhibition constants would provide further insights into their efficacy .
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide exhibits several notable physical properties:
Key chemical properties include:
Data on melting point, boiling point, and spectroscopic properties would further characterize this compound .
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide has potential applications in various fields:
The ongoing research into this compound's biological activities continues to reveal its potential as a versatile agent in scientific applications .
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: